molecular formula C7H15ClFN B2733156 [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride CAS No. 2225141-98-8

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride

Cat. No.: B2733156
CAS No.: 2225141-98-8
M. Wt: 167.65
InChI Key: QNVDOEWNSRRFSF-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H15FN It is a hydrochloride salt form of [2-(Fluoromethyl)cyclopentyl]methanamine, which is a fluorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)cyclopentyl]methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cyclopentylmethanamine derivatives.

Scientific Research Applications

[2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study fluorinated amine interactions with biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Chloromethyl)cyclopentyl]methanamine;hydrochloride
  • [2-(Bromomethyl)cyclopentyl]methanamine;hydrochloride
  • [2-(Iodomethyl)cyclopentyl]methanamine;hydrochloride

Uniqueness

The presence of the fluorine atom in [2-(Fluoromethyl)cyclopentyl]methanamine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its halogenated analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

[2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVDOEWNSRRFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)CF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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